molecular formula C5H11NOS B162486 2-Methyl-2-(methylthio)propionaldehyde oxime CAS No. 1646-75-9

2-Methyl-2-(methylthio)propionaldehyde oxime

Cat. No. B162486
CAS RN: 1646-75-9
M. Wt: 133.21 g/mol
InChI Key: ZFGMCJAXIZTVJA-GQCTYLIASA-N
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Description

2-Methyl-2-(methylthio)propionaldehyde oxime, also known as Aldicarb , is a potent acetylcholinesterase inhibitor . It is used worldwide on more than 40 economically important crops to control a wide variety of insects, mites, and nematodes . It is commercially available only in granular formulations containing 5% to 10% active ingredient .


Synthesis Analysis

Aldicarb can be prepared by reacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium .


Molecular Structure Analysis

The molecular formula of Aldicarb is C7H14N2O2S . The IUPAC Standard InChI is InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10) .


Physical And Chemical Properties Analysis

Aldicarb has a molecular weight of 190.263 . It is a crystalline substance with a melting point of 100-101°C . It has a vapour pressure of 2.90 x 10^-5 mm Hg at 24°C . The solubility of Aldicarb in water at 25°C is 5.88 g/l . It has a slightly sulphurous odour .

Scientific Research Applications

Metabolism in Cotton Plants and Soil

2-Methyl-2-(methylthio)propionaldehyde oxime, under the field name UC-21149, is studied for its metabolism in cotton plants and soil. This compound, when used on cotton leaves, metabolizes primarily to the toxic sulfoxide derivative, which demonstrates significant stability with a biological half-life of about one week. In soil, UC-21149 and its derivatives, predominantly the sulfoxide, are identified, with the sulfoxide being the dominant product. After 8 weeks, most of the radioactivity from the compound is lost from the treated soil, either by volatilization or moisture movement (Bull, 1968).

Metabolism in Potato Plants

The metabolism of 2-methyl-2-(methylthio)propionaldehyde oxime in potato plants involves oxidation to form various derivatives. During early stages of plant growth, 2-methyl-2-(methylsulfinyl)propionaldehyde oxime is the major metabolite, and during maturation, other derivatives become predominant. Higher concentrations of nontoxic oximes are found in the tuber compared to foliage (Andrawes, Bagley, & Herrett, 1971).

Systemic Activity in Cotton Plants

The compound demonstrates systemic activity in cotton plants, especially concerning the control of Anthonomus grandis Boheman. It's observed that the greatest accumulation of toxicant occurs in older leaves, and multiple applications result in greater uptake in new plant growth. Additionally, deep placement in the soil close to the cotton plant and irrigation can increase the uptake of the compound (Ridgway, Jones, Coppedge, & Lindquist, 1968).

Sorption and Degradation in Soil

The sorption and degradation of 2-methyl-2-(methylthio)propionaldehyde oxime and its oxidation products in soil vary with pH and temperature. These processes are crucial for understanding the environmental behavior and risk assessment of this compound in agricultural applications (Lemley, Wagenet, & Zhong, 1988).

Elimination in Rats

Upon oral administration in rats, the compound is rapidly degraded, with the majority being eliminated in the urine. This rapid degradation indicates its potential metabolism and elimination pathways in mammalian systems (Andrawes, Dorough, & Lindquist, 1967).

properties

IUPAC Name

(NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine
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InChI

InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3/b6-4+
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InChI Key

ZFGMCJAXIZTVJA-GQCTYLIASA-N
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Canonical SMILES

CC(C)(C=NO)SC
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Isomeric SMILES

CC(C)(/C=N/O)SC
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Molecular Formula

C5H11NOS
Record name ALDICARB OXIME
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Molecular Weight

133.21 g/mol
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Physical Description

Aldicarb oxime appears as clear colorless,viscous liquid with an unpleasant sulfurous or musty odor. (NTP, 1992), Colorless, viscous liquid with an unpleasant sulfurous or musty odor; [CAMEO]
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Boiling Point

410 °F at 760 mmHg (with partial decomposition) (NTP, 1992)
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Flash Point

244.4 °F (NTP, 1992), 118 °C
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992)
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Density

1.05 (NTP, 1992) - Denser than water; will sink
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Vapor Density

4.6 (estimated) (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

less than 0.1 mmHg at 68 °F (NTP, 1992)
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Product Name

Aldicarb oxime

CAS RN

1646-75-9
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Melting Point

70 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

The carbamoylation step of the process of this invention can be conducted by mixing 2-methyl-2-(methylthio) propionaldehyde oxime with water at a preferred temperature of from about 0° C. to about 30° C. after which a catalyst is optionally added to the mixture. While maintaining the reaction temperature between about 0° C. and 30° C., methyl isocyanate is added with vigorous stirring over a sufficient period of time to provide for substantially complete conversion of 2-methyl-2-(methylthio) propionaldehyde oxime to 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime. The carbamoylation step of the process of this invention can provide 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime on a yield basis in excess of 90 percent based on the weight of 2-methyl-2-(methylthio) propionaldehyde oxime.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
26
Citations
JB Knaak, MJ Tallant, LJ Sullivan - Journal of Agricultural and …, 1966 - ACS Publications
Metabolism of 2-Methyl-2-(methylthio)propionaldehyde O-(Methylcarbamoyl)oxime in Rat Page 1 METABOLISM IN RAT The Metabolism of 2-Methyl-2(methylthio)propionaldehyde 0~(…
Number of citations: 57 pubs.acs.org
DL Bull, DA Lindquist… - Journal of Agricultural and …, 1967 - ACS Publications
Materials and Methods Chemicals. Difference samples of Temikradio-labeled either with C14 at the S-methyl (specific activity 4.9 me. per mmole), tertiary (3.9 me. per mmole), and …
Number of citations: 50 pubs.acs.org
RL Ridgway, SL Jones, JR Coppedge… - Journal of Economic …, 1968 - academic.oup.com
Bioassay of parts of cotton plants that had been sidedressed with 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime (Union Carbide UC-21149) showed that the …
Number of citations: 18 academic.oup.com
KM Chang, CO Knowles - Journal of Economic Entomology, 1978 - academic.oup.com
Tetranychus urticae Koch rapidly absorbed and metabolized aldicarb. Aldicarb sulfoxide or 2-methyl-2-(methylsulfinyl) propionaldehyde O-(methylcarbamoyl) oxime, the major …
Number of citations: 6 academic.oup.com
JA Durden, WJ Bartley, JF Stephen - Journal of Agricultural and …, 1970 - ACS Publications
The elucidation of the metabolic fate of a given chemical in a biological system frequently involves thesynthesis of possible metabolites either on the basis of experi-ence with similar …
Number of citations: 11 pubs.acs.org
RL Baron - Environmental Health Perspectives, 1994 - ehp.niehs.nih.gov
Aldicarb, the active ingredient in the insecticide TEMIK, was introduced to the agricultural community over 25 years ago. It has been registered worldwide to control a wide variety of …
Number of citations: 61 ehp.niehs.nih.gov
EV GIBBONS - 1970 - search.proquest.com
SYNTHESIS AND INSECTICIDE SYNERGISM OF O-2-PROPYNYL AND N-2-PROPYNYL SUBSTITUTED COMPOUNDS SYNTHESIS AND INSECTICIDE SYNERGISM OF O-2-…
Number of citations: 3 search.proquest.com
JB Knaak - Bulletin of the World Health Organization, 1971 - ncbi.nlm.nih.gov
Methylcarbamate insecticides undergo hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects to form similar or identical products. Carbaryl is hydroxylated …
Number of citations: 38 www.ncbi.nlm.nih.gov
H Beckman, B Giang, J Qualia - Journal of Agricultural and Food …, 1969 - ACS Publications
Metabolism of Temik leads predominantly to the sulfoxide and sulfone, both toxicologically important. Of less importance are the oxime analogs of the three carbamoyl oximes, known as …
Number of citations: 17 pubs.acs.org
J Rouchaud, C Moons, JA Meyer - Pesticide Science, 1981 - Wiley Online Library
Sugar beet plants were grown in the field, after in‐furrow application of [ 14 C]‐ aldicarb (3 kg of aldicarb ha −1 ) at planting. The ripe sugar beet plants were harvested, and the roots …
Number of citations: 5 onlinelibrary.wiley.com

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